1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea
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Overview
Description
1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a hydrazine derivative can be reacted with a suitable nitrile to form the triazole ring.
Alkylation: The triazole core is then alkylated with an ethyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated triazole with a cyclobutyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols depending on the site of reduction.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Research: Used to study the mechanisms of necroptosis and its role in diseases such as neurodegenerative disorders and cancers.
Chemical Biology: Employed in the development of chemical probes to investigate protein interactions and signaling pathways.
Mechanism of Action
The compound exerts its effects primarily by inhibiting RIPK1. This inhibition prevents the formation of necrosomes, thereby blocking the necroptosis pathway. The molecular targets include RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL), which are key players in the necroptosis signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor with a different chemical structure.
GSK’872: A RIPK3 inhibitor that also targets the necroptosis pathway.
NSA (Necrosulfonamide): Inhibits MLKL, another component of the necroptosis pathway.
Uniqueness
1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea is unique due to its specific binding affinity and inhibitory activity against RIPK1, making it a valuable tool in the study of necroptosis and its related diseases .
Properties
IUPAC Name |
1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-22-11-15(6-3-7-15)10-17-14(21)16-8-5-13-19-18-12-4-2-9-20(12)13/h2-11H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTJHEYCSKUEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)CNC(=O)NCCC2=NN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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